molecular formula C19H14FNO B14795889 (2E)-3-(4-fluorophenyl)-N-(naphthalen-1-yl)prop-2-enamide

(2E)-3-(4-fluorophenyl)-N-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B14795889
M. Wt: 291.3 g/mol
InChI Key: BAHNSUQRSUBLJP-JLHYYAGUSA-N
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Description

3-(4-Fluorophenyl)-N-1-naphthylacrylamide is an organic compound that features a fluorophenyl group and a naphthylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-1-naphthylacrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1-naphthylamine.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-naphthylamine to form an intermediate Schiff base.

    Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, 3-(4-fluorophenyl)-N-1-naphthylacrylamide.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N-1-naphthylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-(4-Fluorophenyl)-N-1-naphthylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-1-naphthylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-N-1-naphthylacrylamide: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Bromophenyl)-N-1-naphthylacrylamide: Contains a bromine atom instead of fluorine.

    3-(4-Methylphenyl)-N-1-naphthylacrylamide: Features a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-fluorophenyl)-N-1-naphthylacrylamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C19H14FNO

Molecular Weight

291.3 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C19H14FNO/c20-16-11-8-14(9-12-16)10-13-19(22)21-18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,(H,21,22)/b13-10+

InChI Key

BAHNSUQRSUBLJP-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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